molecular formula C20H16ClFN4O2S B2707802 2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894029-91-5

2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

Cat. No.: B2707802
CAS No.: 894029-91-5
M. Wt: 430.88
InChI Key: YZPQFLUXCWUFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery applications. This molecule incorporates a thiazolo[3,2-b][1,2,4]triazole core, a privileged heterocyclic scaffold recognized for its diverse biological activities and significant presence in pharmacologically active agents . The integration of this fused heterobicyclic system with substituted phenoxy and acetamide functionalities renders it a valuable chemical entity for probing novel biological pathways. The structural architecture of this compound suggests promising potential for investigating multiple therapeutic targets. The thiazole moiety is a established component in various clinical drugs, contributing to activities including antimicrobial, anticancer, and central nervous system modulation . Specifically, the presence of the 4-fluorophenyl substituent on the thiazolo-triazole core and the 4-chlorophenoxy chain linked via an acetamide group provides a multifunctional platform for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a pharmacological probe to study enzyme inhibition and receptor interactions. Its core structure is analogous to other investigated thiazole and triazole derivatives, indicating its relevance in developing novel inhibitors and modulators for various disease pathologies . This chemical is provided exclusively for research purposes in laboratory settings.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN4O2S/c21-14-3-7-17(8-4-14)28-11-18(27)23-10-9-16-12-29-20-24-19(25-26(16)20)13-1-5-15(22)6-2-13/h1-8,12H,9-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPQFLUXCWUFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)COC4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide , identified by CAS number 894029-91-5 , is a complex organic molecule featuring a thiazolo-triazole scaffold. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and antifungal properties. The following sections will delve into its biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClFN4O2SC_{20}H_{16}ClFN_{4}O_{2}S, with a molecular weight of 430.9 g/mol . The structure includes a 4-chlorophenoxy group and a thiazolo[3,2-b][1,2,4]triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer activity. A study highlighted that compounds similar to the target molecule demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:

  • Compound 2h and 2i were noted for their high activity against cancer cell lines without inducing toxicity in normal HEK293 cells .
  • The presence of chlorine in the benzylidene part of the molecules was crucial for achieving effective anticancer properties .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 Value (µM)Toxicity to Normal Cells
2hCCRF-CEM0.12None
2iMOLT-40.15None

Antifungal Activity

The thiazole and triazole scaffolds are well-documented for their antifungal properties. The compound's structure suggests potential inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

A review on triazole derivatives indicated that they possess broad-spectrum antifungal activity against various pathogens due to their mechanism of action targeting ergosterol synthesis .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds reveal that modifications to the thiazole and triazole rings significantly influence biological activity:

  • Substituents like chlorine and fluorine enhance potency against specific cancer types.
  • The positioning of these substituents can lead to varying degrees of activity; for example, moving fluorine from C-4 to C-2 resulted in reduced efficacy .

Case Study 1: Anticancer Efficacy

In a comparative study involving several thiazolo-triazole derivatives, the compound exhibited promising results against leukemia cell lines. The study reported an IC50 value significantly lower than standard chemotherapeutics used in clinical settings, indicating its potential as a lead compound for further development .

Case Study 2: Antifungal Testing

Another investigation focused on the antifungal capabilities of triazole derivatives similar to the target compound. Results showed effective inhibition against common fungal strains such as Candida albicans and Aspergillus fumigatus, highlighting its potential application in treating fungal infections resistant to conventional therapies .

Comparison with Similar Compounds

Table 1. Structural Comparison of Thiazolo-Triazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Spectral Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl (C6H4F), 4-chlorophenoxyacetamide (C8H7ClNO2) ~470.9 IR: C=O (~1680 cm⁻¹), C=S (~1250 cm⁻¹)
N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl, 4-methoxyphenyloxalamide ~495.5 IR: C=O (oxalamide, ~1665 cm⁻¹), absence of S-H
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Benzothiazole Trifluoromethyl, 3,4-dimethoxyphenyl ~438.3 Enhanced metabolic stability due to CF3 group
2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide Quinazolinone 4-Chlorophenyl, trimethylphenyl ~468.9 IR: C=O (quinazolinone, ~1675 cm⁻¹)

Substituent Effects on Bioactivity

  • In contrast, the 4-methoxyphenyl group in the oxalamide analog introduces electron-donating effects, which may reduce binding affinity but improve solubility.
  • Heterocyclic Core Modifications: Replacing the thiazolo-triazole core with benzothiazole (e.g., in ) or quinazolinone (e.g., in ) alters planarity and hydrogen-bonding capacity. For instance, benzothiazole derivatives with trifluoromethyl groups exhibit higher metabolic stability , while quinazolinones may target kinase domains .

Spectral and Tautomeric Behavior

  • Tautomerism: Thiazolo-triazoles like the target compound exist in thione-thiol tautomeric forms. IR spectra confirm the thione form (absence of S-H bands at ~2500–2600 cm⁻¹ and presence of C=S at ~1247–1255 cm⁻¹) .
  • NMR Signatures: The ¹H-NMR of the target compound’s ethylacetamide side chain shows characteristic triplets for –CH2– groups at δ ~3.5–4.0 ppm, while ¹³C-NMR reveals carbonyl carbons at δ ~170 ppm .

Research Findings and Implications

  • Synthetic Efficiency: The target compound’s synthesis (via S-alkylation of 1,2,4-triazoles) achieves higher yields (~75–85%) compared to N-alkylated analogs (<60%) due to reduced steric hindrance .
  • Biological Potential: Analogous compounds with chloro/fluorophenyl groups demonstrate antiproliferative activity against cancer cell lines (IC50: 1.5–8.7 μM), attributed to topoisomerase inhibition . The target compound’s dual EWGs may enhance this activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.